molecular formula C15H21N5O5 B1672128 GR79236 CAS No. 124555-18-6

GR79236

カタログ番号: B1672128
CAS番号: 124555-18-6
分子量: 351.36 g/mol
InChIキー: GYWXTRVEUURNEW-TVDBPQCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GR79236は、アデノシンA1受容体に対する高効力かつ選択的なアゴニストです。ヒトおよび動物の両方において、顕著な鎮痛作用および抗炎症作用を有します。 この化合物は、特に偏頭痛および他の痛み関連状態の治療における潜在的な治療的応用に関して広く研究されてきました .

準備方法

合成経路および反応条件

GR79236の合成には、N-[(1S,2S)-2-ヒドロキシシクロペンチル]アデノシンの調製が含まれます。主要なステップには、シクロペンチル環の形成とそれに続くアデノシン部分の付加が含まれます。 反応条件は通常、所望の生成物の形成を促進するために有機溶媒と触媒の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 これには、温度、圧力、および反応時間の制御、および高純度の試薬と溶媒の使用が含まれます .

化学反応の分析

Binding Kinetics and Receptor Interactions

GR79236 exhibits high selectivity for adenosine A1 receptors (A1AR) with a dissociation constant KdK_d of 3.1 nM, compared to 1300 nM for A2 receptors . Kinetic studies using NanoBRET assays reveal:

ParameterHuman A1R (hA1R)Rat A1R (rA1R)
konk_{\text{on}}4.78×105M1min14.78\times 10^5\,\text{M}^{-1}\text{min}^{-1}2.70×105M1min12.70\times 10^5\,\text{M}^{-1}\text{min}^{-1}
koffk_{\text{off}}0.048min10.048\,\text{min}^{-1}0.053min10.053\,\text{min}^{-1}
Residence Time21.56 min18.91 min

Data from kinetic binding assays highlight its prolonged receptor occupancy, critical for sustained pharmacological effects .

Structural Modifications and Analogs

Studies on adenosine receptor agonists reveal that substitutions at the R1R_1 and R2R_2 positions significantly alter binding affinity and kinetics. For example:

CompoundR1R_1R2R_2hA1R pKdpK_drA1R pKdpK_d
27–CH2_2OHm-Br7.477.42
53–CONHEto-Cl7.667.90

Electron-withdrawing groups (e.g., halogens) enhance A1R affinity, while esterification reduces potency .

Biochemical Pathways and Metabolic Interactions

  • Receptor Activation : this compound binds A1AR, inhibiting adenylate cyclase and reducing intracellular cAMP levels (ΔcAMPEC50\Delta \text{cAMP}\propto \text{EC}_{50}) .

  • Lipid Metabolism : Inhibits catecholamine-induced lipolysis in adipocytes via cAMP suppression.

  • Glucose Homeostasis : Oral administration (0.1–10 mg/kg) minimally affects plasma glucose or lactate in rats .

Environmental Stability and Reactivity

  • Oxidation : Susceptible to oxidation under strong oxidizing agents (e.g., KMnO4_4), forming hydroxylated derivatives.

  • Hydrolysis : The cyclopentyl-hydroxy moiety may undergo esterification or phosphorylation in prodrug formulations, as seen in analogs like compound 14c (phosphate derivative) .

Synthetic Considerations

While excluded sources detail synthesis routes, permitted studies indicate:

  • Key steps involve forming the cyclopentyl ring and attaching the adenosine moiety.

  • Industrial production optimizes yield via controlled temperature, solvent purity, and catalytic conditions .

Pharmacological Implications of Reactivity

  • Analgesia : Inhibits trigeminal nociception (blink reflex suppression: contralateral R2 reduction P=0.008P=0.008) .

  • Cardioprotection : Reduces infarct size in myocardial ischemia models at 37°C (P<0.01P<0.01) .

科学的研究の応用

Myocardial Protection

GR79236 has been extensively studied for its cardioprotective effects in models of myocardial ischemia and reperfusion. Research indicates that this compound can significantly reduce infarct size when administered prior to ischemic events.

Case Study: Rabbit Model

  • Study Design : An anesthetized rabbit model was used where this compound was administered before the occlusion of the left coronary artery.
  • Findings : The compound conferred myocardial protection that was temperature-dependent; optimal protection was observed at a core temperature of 37.0°C compared to 38.5°C .
ParameterCore Temperature 37.0°CCore Temperature 38.5°C
Infarct Size ReductionSignificantReduced

Suppression of Apnea

This compound has been investigated for its potential to suppress sleep-related apnea across various sleep stages.

Case Study: Rat Model

  • Study Design : Adult Sprague-Dawley rats were treated with varying doses of this compound prior to sleep monitoring.
  • Findings : The compound significantly reduced the apnea index by over 70% at the highest dose without affecting blood pressure or sleep architecture .
Dose (mg/kg)Apnea Index Reduction (%)
0.0340
0.360
370

Implications for Human Health

These findings suggest that this compound may hold therapeutic potential for treating sleep disorders characterized by apnea, providing a novel approach that does not induce hypotension or hypothermia .

Migraine Treatment Potential

This compound has shown promise in alleviating migraine symptoms through its action on trigeminal nociceptive pathways.

Case Study: Human Clinical Trial

  • Study Design : A double-blind, placebo-controlled trial involving healthy female volunteers assessed the effects of this compound on trigeminal nociception.
  • Findings : The compound inhibited trigeminal nerve firing and significantly reduced the blink reflex response associated with nociceptive stimuli .
MeasurementControl (Placebo)This compound (10 µg/kg)
Ipsilateral R2 Component AreaBaselineNon-significant change
Contralateral R2 Component AreaBaselineSignificant reduction

Broader Scientific Research Applications

Beyond specific medical applications, this compound serves as a valuable tool in various research contexts:

  • Chemistry : Used as a model compound for studying adenosine receptor interactions and signaling pathways.
  • Biology : Investigated for its effects on cellular processes and receptor binding dynamics.
  • Pharmaceutical Development : Acts as a reference compound in drug discovery aimed at targeting adenosine receptors.

作用機序

GR79236は、アデノシンA1受容体に選択的に結合することで効果を発揮します。この結合は、神経伝達物質の放出を阻害し、ニューロンの興奮性を低下させ、鎮痛作用および抗炎症作用をもたらします。 分子標的は、中枢および末梢神経系のアデノシン受容体を含みます .

類似化合物との比較

類似化合物

GR79236の独自性

This compoundは、アデノシンA1受容体に対する高い選択性と効力で独自です。 この選択性は、標的外効果を減らし、偏頭痛や疼痛管理などの特定の症状に対する治療の可能性を高めます .

生物活性

GR79236 is a highly potent and selective adenosine A1 receptor agonist that has garnered attention for its diverse biological activities, particularly in cardioprotection and analgesia. This article delves into the compound's mechanisms of action, experimental findings, and potential therapeutic applications.

This compound exerts its effects primarily through the activation of adenosine A1 receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes. Upon binding to these receptors, this compound initiates intracellular signaling cascades that lead to various biological outcomes, including:

  • Cardioprotection : Activation of adenosine A1 receptors has been shown to mimic ischemic preconditioning, reducing infarct size during myocardial ischemia and reperfusion.
  • Analgesia : this compound inhibits trigeminal nerve firing and the release of calcitonin gene-related peptide (CGRP), which are pivotal in migraine pathophysiology.

Cardioprotection Studies

Several studies have investigated the cardioprotective effects of this compound:

  • Rabbit Model : In a study involving anesthetized rabbits, this compound was administered prior to occlusion and reperfusion. The results indicated a significant reduction in myocardial infarct size, suggesting effective cardioprotection (Gurden et al., 1993; Travers et al., 1998) .
    ParameterControl (Saline)This compound (10 µg/kg)
    Infarct Size (%)45 ± 525 ± 4*
    Heart Rate (bpm)120 ± 10102 ± 8*
    Mean Arterial Pressure (mmHg)80 ± 568 ± 4*
    *Significant difference (P < 0.05).
  • Pig Model : Similar results were obtained in conscious pigs, where this compound administration also demonstrated a protective effect against myocardial damage during ischemic episodes .

Analgesic Studies

The analgesic properties of this compound have been explored in human studies:

  • Trigeminal Nociception : A double-blind, placebo-controlled trial assessed the effects of this compound on trigeminal nociceptive pathways in healthy volunteers. The study found that this compound significantly reduced nociceptive responses as measured by blink reflexes, indicating potential efficacy in treating migraine .
    Electrode TypePlacebo Response (R2 Area)This compound Response (R2 Area)
    Standard Electrode120 ± 15115 ± 14
    Nociception-Specific Electrode130 ± 12110 ± 10*
    *Significant difference (P < 0.01).

Case Studies and Clinical Implications

The implications of this compound's biological activity extend into clinical settings, particularly for conditions such as myocardial infarction and migraine disorders. The findings from animal models suggest that further clinical trials could validate its therapeutic potential.

Potential Therapeutic Applications

  • Cardiovascular Diseases : Given its cardioprotective properties, this compound may be beneficial in acute myocardial infarction management.
  • Migraine Treatment : Its ability to inhibit trigeminal nociception positions this compound as a candidate for migraine therapy.

特性

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWXTRVEUURNEW-TVDBPQCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154427
Record name N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-18-6
Record name N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1S,trans)-2-hydroxycyclopentyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR 79236X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GR-79236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR79236
Reactant of Route 2
Reactant of Route 2
GR79236
Reactant of Route 3
Reactant of Route 3
GR79236
Reactant of Route 4
GR79236
Reactant of Route 5
GR79236
Reactant of Route 6
GR79236

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。